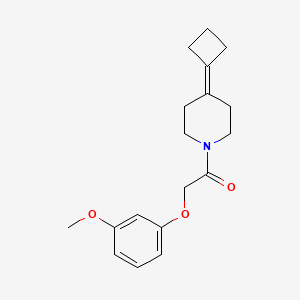

![molecular formula C12H10S B2902294 [1,1'-联苯]-3-硫醇 CAS No. 51193-27-2](/img/structure/B2902294.png)

[1,1'-联苯]-3-硫醇

描述

Biphenyl compounds are organic compounds that contain two phenyl rings connected by a single bond . They are used in various applications, including the production of dyes, pharmaceuticals, and pesticides .

Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One common method is through the Suzuki coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids .Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . They can also undergo oxidation reactions to form biphenyl quinones .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .科学研究应用

纳米光刻

- 电子诱导交联:“[1,1'-联苯]-4-硫醇”(与“[1,1'-联苯]-3-硫醇”密切相关的化合物)形成有序的单分子层,并且在暴露于低能电子时表现出更高的蚀刻抗性。这表明其作为纳米光刻中超薄负性抗蚀剂的潜在用途 (Geyer等人,1999)。

自组装单分子层

- 结构研究:金表面上的“[1,1'-联苯]-4-硫醇”自组装单分子层(SAM)表现出独特的六边形结构,该结构在退火后会演变。这项研究有助于理解这些 SAM 的分子排列和潜在应用 (Matei 等人,2012)。

化学和合成

- 新型化合物的合成:“[1,1'-联苯]-3-硫醇”衍生物已被合成并探索其在各个领域的潜在应用,包括含有三唑环的席夫碱的开发 (Patel 等人,2014)。

- 抗癌剂:“[1,1'-联苯]-3-硫醇”的衍生物已被合成并测试其抗癌活性,一些化合物在体外显示出有希望的结果 (Ramaprasad 等人,2014)。

硫醇识别

- 硫醇加成反应:硫醇识别探针的开发是一个活跃的研究领域。硫醇加成反应是制备硫醇传感探针的一种简单直接的方法 (Yin 等人,2013)。

材料科学

- 液晶单体:基于“[1,1'-联苯]-3-硫醇”的新型液晶硫醇-烯单体已被合成,表现出原位聚合和增强器件电光特性的潜力 (Wilderbeek 等人,2003)。

纳米簇

- 银纳米簇:一类新的富含氢化物的银纳米簇,由膦和硫醇(包括“[1,1'-联苯]-3-硫醇”衍生物)共同保护,已被合成。这些纳米簇为功能化和研究配体-金属键合提供了新的机会 (Bootharaju 等人,2016)。

作用机制

The mechanism of action of biphenyl compounds can vary depending on their specific structure and the context in which they are used. For instance, some biphenyl derivatives used as antimicrobial agents work by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes .

安全和危害

未来方向

The future directions of research on biphenyl compounds could involve exploring their potential applications in various fields, such as medicine, materials science, and environmental science . This could include developing new synthesis methods, studying their physical and chemical properties in more detail, and investigating their potential biological activities .

属性

IUPAC Name |

3-phenylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPVNBHFGIODTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

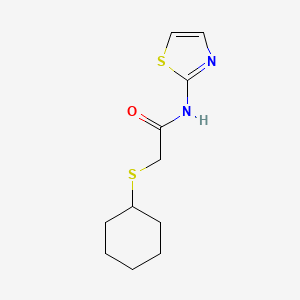

![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)

![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/no-structure.png)

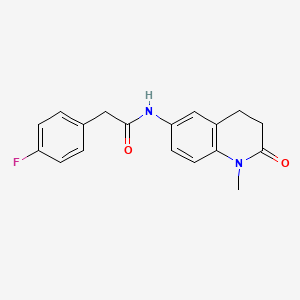

![3-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2902224.png)

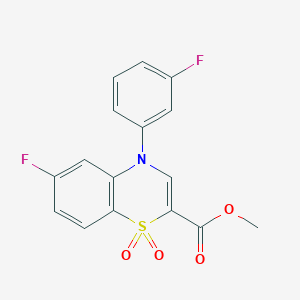

![(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2902225.png)

![2-{4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2902227.png)

![{1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2902230.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902231.png)

![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)

![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)